

Palmitoyl Serinol: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity

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Compound of Interest

Compound Name: *Palmitoyl Serinol*

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Abstract

Palmitoyl Serinol, a lipoamino alcohol, has emerged as a molecule of significant interest in various fields of biomedical research, from dermatology to oncology and metabolic diseases. This technical guide provides an in-depth overview of the discovery and origin of **Palmitoyl Serinol**, detailing its synthesis and natural sources. It further elucidates its multifaceted biological activities, including its role as a ceramide mimic, a modulator of the endocannabinoid system, and an agonist of G protein-coupled receptors. This document summarizes key quantitative data in tabular form, provides detailed experimental protocols from seminal studies, and visualizes complex signaling pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of this promising bioactive lipid.

Discovery and Origin of Palmitoyl Serinol

The journey of **Palmitoyl Serinol** from a synthetic curiosity to a recognized bioactive molecule has been driven by independent lines of investigation in chemistry, marine biology, and microbiology.

First Synthesis and Early Investigations

The earliest comprehensive report on the synthesis and biological activity of N-palmitoylated serinol, referred to as C16-serinol, was published by Bieberich et al. in 2000.[1] This study described a novel structural analog of ceramide and investigated its effects on neuroblastoma cells. The synthesis involved the N-acylation of serinol (2-amino-1,3-propanediol) with palmitic acid. This seminal work established **Palmitoyl Serinol** as a ceramide mimic capable of inducing apoptosis, laying the groundwork for its investigation as a potential anti-cancer agent. [1]

Natural Occurrence

Independent of its chemical synthesis, a naturally occurring N-acylated serinol was discovered in a marine organism. In 2008, Ueka et al. isolated a new compound from the marine sponge *Stelletta inconspicua* which they named inconspicamide.[2] Spectroscopic analysis revealed inconspicamide to be N-palmitoyl-2-amino-1,3-propanediol, identical in structure to the synthetically produced **Palmitoyl Serinol**. This discovery confirmed the existence of **Palmitoyl Serinol** in nature and hinted at its potential ecological and biological roles.[2]

Origin as a Commensal Bacterial Metabolite

A significant breakthrough in understanding the origin and physiological relevance of **Palmitoyl Serinol** came from the field of microbiome research. A 2017 study by Cohen et al. identified N-acyl amides, including **Palmitoyl Serinol**, as metabolites produced by human commensal bacteria.[3] Using a combination of bioinformatics, synthetic biology, and high-throughput screening, they demonstrated that bacteria residing in the human gut possess the enzymatic machinery to synthesize these lipids. This finding was pivotal as it suggested that **Palmitoyl Serinol** is a natural component of the human metabolome, potentially playing a role in host-microbe interactions and physiological regulation.

Biological Activities and Mechanisms of Action

Palmitoyl Serinol exhibits a range of biological activities by interacting with multiple cellular targets and signaling pathways.

Ceramide Mimicry and Apoptosis Induction

As initially reported by Bieberich et al., **Palmitoyl Serinol** acts as a structural mimic of ceramide, a key lipid mediator of apoptosis. In neuroblastoma cells, treatment with **Palmitoyl**

Serinol led to an increase in endogenous ceramide levels and induced apoptosis. This pro-apoptotic effect was found to be mediated, at least in part, by the direct activation of protein kinase C zeta (PKC ζ).

Modulation of the Endocannabinoid System and Skin Barrier Function

More recent research has uncovered the role of **Palmitoyl Serinol** as a modulator of the endocannabinoid system. A study by Shin et al. in 2021 demonstrated that **Palmitoyl Serinol**, an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA), stimulates the production of ceramides in human epidermal keratinocytes. This effect was shown to be dependent on the activation of the cannabinoid receptor 1 (CB1). By increasing the synthesis of long-chain ceramides, **Palmitoyl Serinol** enhances the epidermal permeability barrier, suggesting its therapeutic potential for inflammatory skin conditions like atopic dermatitis.

GPR119 Agonism and Metabolic Regulation

The work by Cohen et al. also identified **Palmitoyl Serinol** as an agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is expressed in the pancreas and gastrointestinal tract and is involved in the regulation of glucose homeostasis and metabolic hormones. Their findings indicated that bacterial-derived **Palmitoyl Serinol** can activate GPR119, suggesting a novel mechanism by which the gut microbiome can influence host metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data from the cited studies.

Parameter	Cell Line	Treatment	Result	Reference
Endogenous Ceramide Increase	Neuroblastoma cells	N-palmitoylated serinol (C16-serinol)	50-80% increase	
Apoptosis Induction	Neuroblastoma cells	N-palmitoylated serinol (C16-serinol)	Apoptosis in rapidly dividing low-density cells	
Cytotoxicity of Inconspicamide	HeLa cells	Inconspicamide	Moderate cytotoxic activity	

Parameter	Cell Line/Model	Treatment	Result	Reference
Stimulation of Ceramide Production	Human Epidermal Keratinocytes (KC)	N-palmitoyl serinol (PS)	Significant stimulation of cellular ceramide levels	
Increase in Long-Chain Ceramides (C22-C24)	IL-4-mediated inflamed KC	N-palmitoyl serinol (PS)	Selective increase through activation of CerS 2 and CerS3	
CB1 Receptor Dependency	IL-4-mediated inflamed KC	PS + AM-251 (CB1 antagonist)	Blockade of ceramide production stimulation	

Experimental Protocols

Synthesis of N-Palmitoylated Serinol (C16-serinol)

As described by Bieberich et al. (2000)

- N-acylation of Serinol: Serinol (2-amino-1,3-propanediol) is reacted with a palmitoylating agent, such as palmitoyl chloride or palmitic acid activated with a coupling reagent (e.g.,

dicyclohexylcarbodiimide/N-hydroxysuccinimide).

- **Reaction Conditions:** The reaction is typically carried out in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine) to neutralize the acid byproduct.
- **Purification:** The resulting N-palmitoylated serinol is purified using column chromatography on silica gel to yield a pure product.
- **Characterization:** The structure and purity of the synthesized compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cell Culture and Treatment for Apoptosis Studies

Based on Bieberich et al. (2000)

- **Cell Line:** Human neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32) are used.
- **Culture Conditions:** Cells are maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
- **Treatment:** Cells are seeded at a low density for proliferation studies. N-palmitoylated serinol, dissolved in a suitable vehicle (e.g., ethanol), is added to the culture medium at various concentrations.
- **Apoptosis Assays:** Apoptosis is assessed by methods such as DAPI staining to observe nuclear morphology (chromatin condensation and fragmentation) or TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation.

Analysis of Ceramide Levels in Keratinocytes

Adapted from Shin et al. (2021)

- **Cell Culture:** Human epidermal keratinocytes (HaCaT cells) are cultured in a suitable medium. For inflammation models, cells can be pre-treated with interleukin-4 (IL-4).

- **Treatment:** Cells are treated with **Palmitoyl Serinol** (PS) at a specified concentration and for a defined duration.
- **Lipid Extraction:** Cellular lipids are extracted using a solvent system such as chloroform/methanol.
- **Ceramide Quantification:** The levels of different ceramide species are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the specific measurement of ceramides with different fatty acid chain lengths.

GPR119 Activation Assay

Based on the methodology of Cohen et al. (2017)

- **Reporter Cell Line:** A cell line (e.g., HEK293T) is engineered to express GPR119 and a reporter system, such as a cyclic AMP (cAMP) response element (CRE) driving the expression of a reporter gene (e.g., luciferase).
- **Cell Seeding:** The reporter cells are seeded in a multi-well plate.
- **Treatment:** The cells are treated with **Palmitoyl Serinol** or other potential ligands.
- **Signal Detection:** After an incubation period, the reporter gene activity is measured. For a luciferase reporter, a luciferase substrate is added, and the resulting luminescence is quantified using a luminometer. An increase in luminescence indicates activation of the GPR119 receptor.

Signaling Pathways and Experimental Workflows

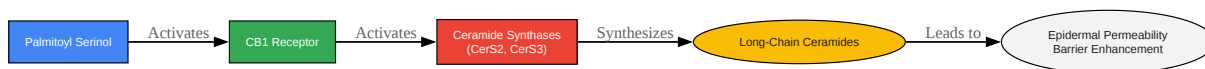
Signaling Pathway of Palmitoyl Serinol in Apoptosis Induction



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Caption: **Palmitoyl Serinol** induces apoptosis by activating PKC ζ .

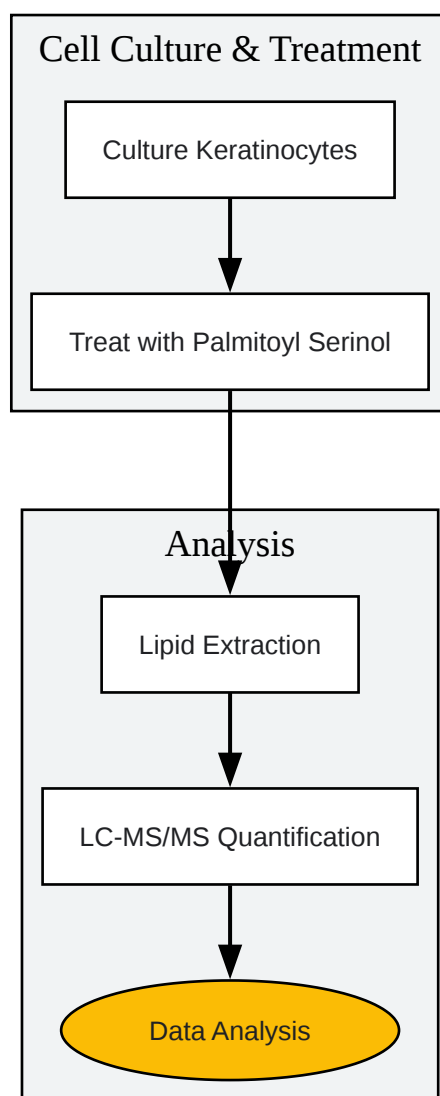
Signaling Pathway of Palmitoyl Serinol in Skin Barrier Enhancement



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Caption: **Palmitoyl Serinol** enhances the skin barrier via the CB1 receptor.

Experimental Workflow for Ceramide Analysis



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Caption: Workflow for analyzing ceramide levels after **Palmitoyl Serinol** treatment.

Conclusion

Palmitoyl Serinol is a multifaceted bioactive lipid with a fascinating history, originating from both chemical synthesis and natural sources such as marine sponges and the human microbiome. Its diverse biological activities, including the induction of apoptosis, enhancement of skin barrier function, and regulation of metabolism, are mediated through distinct molecular targets and signaling pathways. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to

explore the therapeutic potential of this promising molecule. Further investigation into the intricate mechanisms of action and the physiological roles of endogenous **Palmitoyl Serinol** will undoubtedly open new avenues for the development of novel therapeutics for a range of diseases.

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